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molecular formula C11H11NO2 B8297377 1-(3-(1-Isocyanatoethyl)phenyl) ethanone

1-(3-(1-Isocyanatoethyl)phenyl) ethanone

Cat. No. B8297377
M. Wt: 189.21 g/mol
InChI Key: RATCTJIWZQBHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447134B2

Procedure details

(R)-4-benzyloxazolidin-2-one 18 (212.6 mg, 1.19 mmol) was dissolved in dried 100 mL round-bottom flask containing anhydrous THF (8 mL) under N2 atmosphere. Cooled to −78° C. 2.5M solution of n-butyl lithium in hexanes (0.9 mL, 1.2 mmol) was added dropwise. Continuing the same temperature, 16 (2.4 mmol) was added to the reaction mixture and allowed to stir for 15 min. Then reaction mixture was warmed from −78° C. to 0° C. and allowed to stir for 30 min. The reaction mixture was quenched with aq. NH4Cl. The solvent was removed in vacuo, extracted with DCM and washed with brine, dried (MgSO4), filtered, and concentrated. The crude product was isolated by column chromatography eluting with (EtOAC/n-hexane, 20:80) to yield 19 (350 mg, 80%) as a brown semisolid. 1H NMR (CDCl3, 400 MHz) δ 2.77 (t, J=12 Hz, 1H), 3.29 (d, J=12.8 Hz, 1H), 4.23 (m, 2H), 4.35 (d, J=18.4 Hz, 1H), 4.47 (d, J=18.4 Hz, 1H), 4.67 (m, 1H), 7.16-7.30 (m, 7H), 7.40 (dd, J, =4 Hz, J2=2.4 Hz, 1H).
Quantity
212.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C([C@@H:8]1[CH2:12][O:11]C(=O)N1)C1C=CC=CC=1.C([Li])CCC.[N:19]([CH:22]([C:24]1[CH:25]=[C:26]([C:30](=[O:32])[CH3:31])[CH:27]=[CH:28][CH:29]=1)C)=C=O>C1COCC1>[CH3:31][C:30]1([C:26]2[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=2)[C:22]#[N:19])[O:32][CH2:8][CH2:12][O:11]1

Inputs

Step One
Name
Quantity
212.6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1NC(OC1)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.4 mmol
Type
reactant
Smiles
N(=C=O)C(C)C=1C=C(C=CC1)C(C)=O
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed from −78° C. to 0° C.
STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aq. NH4Cl
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was isolated by column chromatography
WASH
Type
WASH
Details
eluting with (EtOAC/n-hexane, 20:80)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCCO1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 155.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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